Procaine Borate

Description

Historical Context of Boron-Ester Local Anesthetic Compounds

The development of boron-ester local anesthetic compounds emerged from early twentieth-century efforts to improve upon the limitations of existing anesthetic agents. Copeland and Notton, working in the Laboratories of Pharmacology and Chemistry at Cambridge, England, conducted pioneering research on the borates of various local anesthetics under the title "The Borocaines: A New Class of Local Anesthetics". Their work was built upon earlier investigations by Gros in 1911, who utilized procaine borate preparations obtained from Farbwerke Hoechst.

The historical significance of these compounds stems from their position in the broader evolution of local anesthetics, which began with the clinical application of cocaine by Karl Koller in 1884. The subsequent development of synthetic alternatives led to the creation of numerous aminoester local anesthetics between 1891 and 1930, including tropocaine, eucaine, holocaine, orthoform, benzocaine, and tetracaine. The synthesis of procaine in 1904 marked a crucial milestone, as it provided the foundation for later boron-containing derivatives.

Early research indicated that borocaines demonstrated reduced toxicity compared to their original hydrochloride counterparts while often exhibiting enhanced anesthetic action. The theoretical explanation for this improvement centered on the ease of hydrolysis of these compounds and the greater activity of the free base form compared to the ionized species present in highly ionized hydrochloride salts.

Nomenclature and Structural Classification

The systematic nomenclature of boric acid; 2-(diethylamino)ethyl 4-aminobenzoate follows established conventions for both boron-containing compounds and aminobenzoate esters. The compound is classified under multiple chemical registry systems, including the Chemical Abstracts Service number 149-13-3 and the European Community number 205-732-6. Alternative nomenclature includes this compound, with various synonyms such as oxoborinic acid and ketoborinic acid appearing in chemical databases.

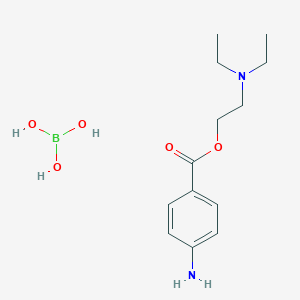

The molecular formula of this compound is reported as C₁₃H₂₅B₅N₂O₁₂, indicating a complex structure containing multiple boron atoms coordinated with the organic procaine molecule. The structural classification places this compound within the broader category of esters of aminobenzoic acid, specifically as a derivative of 2-(diethylamino)ethyl 4-aminobenzoate.

Table 1: Chemical Classification and Registry Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅B₅N₂O₁₂ |

| Molecular Weight | 455.4 g/mol |

| Chemical Abstracts Service Number | 149-13-3 |

| European Community Number | 205-732-6 |

| International Chemical Identifier Key | GTQXPCWVIUCJCK-UHFFFAOYSA-N |

| Classification | Ester of Aminobenzoic Acid |

The structural components include the procaine moiety, characterized by its diethylamino ethyl chain attached to a para-aminobenzoate group, combined with multiple boric acid units in a specific coordination arrangement. This complex structure places the compound within the broader family of boron-containing pharmaceuticals, which have gained significant attention in medicinal chemistry over recent decades.

Theoretical Basis for Boric Acid-Aminobenzoate Interactions

The theoretical foundation for boric acid-aminobenzoate interactions is rooted in the unique electronic properties of boron and its ability to form stable coordination complexes with nitrogen-containing organic molecules. Boron atoms possess a remarkable capacity to create stable electron-deficient three-center, two-electron bonds and strong covalent two-center, two-electron bonds. These bimodal interactions can be classified into primary interactions, involving boron-hydrogen-boron and boron-boron-boron three-center bonds, and secondary coordinations involving extended interactions from ligands attached to the boron center.

In the specific case of aminobenzoate interactions, the mechanism involves coordination between the boron centers and amino acid residues capable of donating electron pairs. Boronic acids interact with amino acid residues including serine, histidine, and lysine through their respective side chains. The hydrophobic nature of many active sites allows boronic acid receptors to bind with high affinity to these residues, often resulting in irreversible inhibition.

The formation of boronate esters involves nucleophilic addition mechanisms where the reaction proceeds through competing pathways. Research has demonstrated that the dominant pathway involves nucleophilic addition to neutral trigonal boronic acid, while an alternative mechanism involves direct reaction with anionic tetrahedral boronate species. The specific case of ortho-aminomethyl phenyl boronic acids demonstrates the role of the aminomethyl functional group in lowering the pKa of the proximal boronic acid and acting as a general acid catalyst to facilitate leaving group departure.

Table 2: Boron-Nitrogen Interaction Mechanisms

| Interaction Type | Mechanism | Characteristics |

|---|---|---|

| Primary Coordination | Boron-hydrogen-boron bonds | Three-center, two-electron bonds |

| Secondary Coordination | Extended ligand interactions | Enhanced binding affinity |

| Nucleophilic Addition | Direct addition to trigonal boron | Dominant pathway at neutral pH |

| Ester Formation | Stepwise displacement mechanism | Involves leaving group departure |

Evolution of Research Methodology in Studying Boron-Nitrogen Compounds

The methodological approaches to studying boron-nitrogen compounds have evolved significantly since the early twentieth century, reflecting advances in analytical chemistry and theoretical understanding. Initial investigations relied primarily on synthesis and basic pharmacological testing, as demonstrated by the early work of Copeland and Notton. These pioneering studies established fundamental principles regarding the enhanced properties of boron-containing derivatives compared to their parent compounds.

Modern research methodologies incorporate sophisticated spectroscopic techniques, particularly boron-11 nuclear magnetic resonance spectroscopy, which has proven instrumental in elucidating the electronic structure and bonding characteristics of boron-containing compounds. X-ray crystallography has provided definitive structural information, confirming the formation of covalent bonds between boron and oxygen atoms in active site interactions.

Kinetic analysis has become a cornerstone of contemporary research, with pseudo-first order kinetics studies revealing the complex mechanistic pathways involved in boronate ester formation. These studies have demonstrated first-order kinetic dependence upon substrate concentration under certain conditions, transitioning to zero-order dependence at higher concentrations, indicating rate-determining creation of intermediates.

The development of computational analysis has further enhanced understanding of these systems, with theoretical calculations providing insights into the preferred conformations and electronic properties of solvent-inserted species in protic media. These computational approaches, combined with experimental techniques, have established that solvent-inserted forms dominate for both boronic acids and boronate esters in aqueous environments.

Contemporary research has also emphasized the importance of stereochemical considerations, with investigations into optically active isomers demonstrating the significance of chirality in determining biological activity and toxicity profiles. The recognition of isotope effects in mechanistic studies has provided additional insights into the proton transfer processes involved in leaving group departure mechanisms.

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;oxoborinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.5BHO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;5*2-1-3/h5-8H,3-4,9-10,14H2,1-2H3;5*2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXPCWVIUCJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25B5N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164148 | |

| Record name | Procaine borate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-13-3 | |

| Record name | Procaine borate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine borate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procaine borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINE BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B42E10825B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the reaction with boric acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate has several scientific research applications:

Chemistry: It is used in various chemical reactions and studies involving boron compounds and esterification processes.

Medicine: As a local anesthetic, it is used in dental procedures and minor surgeries to provide pain relief.

Mechanism of Action

The mechanism of action of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking signal conduction and providing anesthetic effects. Boric acid contributes to the compound’s antibacterial properties, making it effective against certain infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares procaine with key analogues based on molecular properties, solubility, and applications:

Key Comparative Insights

Solubility and Bioavailability

- Procaine hydrochloride’s water solubility (1:1) makes it suitable for injectable formulations, whereas benzocaine’s poor solubility limits it to topical use .

Metabolic Stability

- Procaine’s rapid hydrolysis by plasma esterases contrasts with analogues like 2-[methoxy(methyl)amino]ethyl 4-aminobenzoate, where the methoxy-methyl group may reduce enzymatic degradation .

Pharmacological Potency

Research Findings and Data

Experimental Derivatives

- Lipophilic Modifications : The butoxy-substituted procaine analogue (CAS 471264-29-6) demonstrated a 2.5-fold increase in duration of action in preclinical models compared to procaine .

Biological Activity

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate, also known as a boron-containing compound, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H23BN2O5

- Molecular Weight : 285.14 g/mol

- Solubility : Freely soluble in water, indicating potential for biological interactions.

The compound features a boron atom integrated into a structure that includes an amine and an aromatic ring, which may enhance its biological activity through various mechanisms.

Boric acid derivatives are known for their multifaceted mechanisms of action, including:

- Antioxidant Activity : Boron compounds can modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses. A study demonstrated that boric acid reduced oxidative stress markers in a rat model of necrotizing enterocolitis (NEC), leading to improved outcomes by decreasing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation. In the same NEC study, pretreatment with boric acid resulted in lower serum levels of inflammatory cytokines, suggesting its role in mitigating inflammatory responses .

- Cellular Mechanisms : Boron compounds can interact with cellular signaling pathways, influencing cell proliferation and apoptosis. Research indicates that they may affect pathways involved in cancer cell growth and survival .

Pharmacological Applications

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate has been investigated for several applications:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for topical formulations against infections.

- Drug Delivery Systems : Its ability to form stable complexes with drugs suggests potential use in targeted drug delivery systems.

Case Studies

- Study on Oxidative Stress in NEC :

- Antimicrobial Efficacy :

Comparative Analysis of Biological Activities

| Activity Type | Boric Acid; 2-(Diethylamino)ethyl 4-Aminobenzoate | Other Boron Compounds |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | Varies |

| Anti-inflammatory | Decreased TNF-α and IL-6 levels | Present in some |

| Antimicrobial | Effective against specific pathogens | Broad spectrum |

| Drug Delivery | Potential for complex formation | Established |

Q & A

Q. How can researchers confirm the identity and purity of 2-(diethylamino)ethyl 4-aminobenzoate hydrochloride?

- Methodological Answer : Identity is confirmed via nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment (≥99%). Melting point analysis (154–156°C) and comparison with pharmacopeial standards (e.g., The International Pharmacopoeia) are critical . X-ray diffraction (XRD) may resolve crystalline structure ambiguities.

Q. What are the established synthesis routes for this compound?

- Methodological Answer : Synthesis involves esterification of 4-aminobenzoic acid with 2-diethylaminoethanol in acidic conditions, followed by hydrochloride salt formation. Purification via recrystallization from ethanol-water mixtures ensures high yield (75–85%). Reaction monitoring with thin-layer chromatography (TLC) prevents intermediate degradation .

Q. What solubility properties are critical for experimental formulation?

- Methodological Answer : The compound is highly water-soluble (1:1 ratio) and ethanol-soluble (1:25), but insoluble in ether. This guides formulation for in vitro assays (e.g., nerve-blocking studies requiring aqueous buffers) . Stability tests under varying pH (4–8) and temperature (4–25°C) are recommended to optimize storage.

Q. What safety protocols are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles), fume hoods for powder handling, and adhere to SDS guidelines (H301: toxic if swallowed; H317: skin sensitization). Renal excretion data suggest minimizing prolonged exposure .

Advanced Research Questions

Q. How do hydrolysis kinetics by plasma esterases influence pharmacological activity?

- Methodological Answer : The compound’s ester bond is hydrolyzed by plasma esterases (e.g., pseudocholinesterase), producing 4-aminobenzoic acid and 2-diethylaminoethanol. In vitro assays with esterase inhibitors (e.g., neostigmine) modulate hydrolysis rates, extending anesthetic duration. Pharmacokinetic half-life (40–84 seconds) requires real-time monitoring via LC-MS .

Q. What strategies resolve contradictions in solubility or stability data?

Q. How can impurity profiling optimize synthetic protocols?

- Methodological Answer : Common impurities include unreacted 4-aminobenzoic acid and diethylaminoethanol by-products. HPLC-MS with ion-pairing reagents (e.g., heptafluorobutyric acid) identifies trace impurities. Synthetic optimization involves adjusting reaction time (2–4 hours) and stoichiometric ratios (1:1.2 acid:alcohol) .

Q. What methodologies assess its potential in drug delivery systems?

- Methodological Answer : Evaluate pH-dependent solubility for controlled release. Encapsulation in liposomes (50–200 nm diameter) improves bioavailability. In vivo studies track tissue-specific release using radiolabeled analogs (e.g., ¹⁴C-procaine) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.